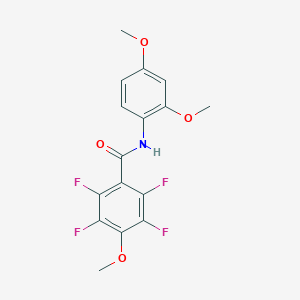![molecular formula C23H29N3O4 B251056 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B251056.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide, also known as BPP-5a, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP-5a is a small molecule that belongs to the class of benzamide derivatives and has been studied extensively for its biochemical and physiological effects.
作用機序
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide exerts its effects by binding to the active site of COX-2, thereby inhibiting its activity. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In addition, this compound has been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer.
実験室実験の利点と制限
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. This compound has also been extensively studied for its biochemical and physiological effects, making it a well-characterized compound. However, there are also some limitations to the use of this compound in lab experiments. It has limited solubility in water, which may make it difficult to use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide. One area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new therapeutic targets. In addition, the anti-cancer properties of this compound are an area of active research, and further studies are needed to determine its potential as an anti-cancer agent.
合成法
The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide involves the reaction of 2,6-dimethoxybenzoic acid with butanoyl chloride in the presence of triethylamine to form 2,6-dimethoxy-N-(4-butanoyl)benzamide. This compound is then reacted with 4-(1-piperazinyl)aniline in the presence of triethylamine to form this compound. The synthesis of this compound has been optimized to achieve high yield and purity.
科学的研究の応用
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
特性
分子式 |
C23H29N3O4 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C23H29N3O4/c1-4-6-21(27)26-15-13-25(14-16-26)18-11-9-17(10-12-18)24-23(28)22-19(29-2)7-5-8-20(22)30-3/h5,7-12H,4,6,13-16H2,1-3H3,(H,24,28) |
InChIキー |
AIGDLFSJYIFCGV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |
正規SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-](/img/structure/B250973.png)
![5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B250975.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea](/img/structure/B250977.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B250978.png)
![N-(2,6-dimethoxybenzoyl)-N'-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B250979.png)
![2,2-dimethyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B250980.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B250983.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
![3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)
![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)

![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
